2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine
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Overview
Description
2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C12H13FN2S. This compound is characterized by the presence of a fluorophenyl group attached to a methylsulfanyl group, which is further connected to a dimethylpyrimidine ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can enhance its binding affinity to these targets, while the methylsulfanyl group can modulate its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)[2-(methylsulfanyl)-4-pyrimidinyl]methanone
- N-(2-fluorophenyl)-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Uniqueness
2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine is unique due to its specific combination of a fluorophenyl group, a methylsulfanyl group, and a dimethylpyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c1-9-7-10(2)16-13(15-9)17-8-11-5-3-4-6-12(11)14/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNSDGGGJIBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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